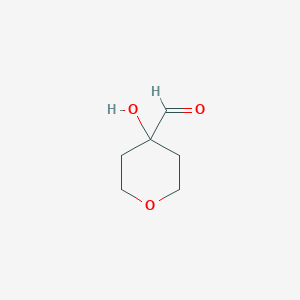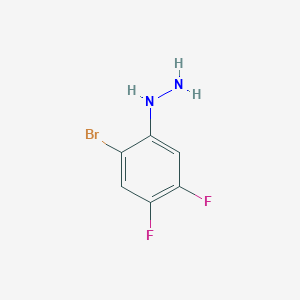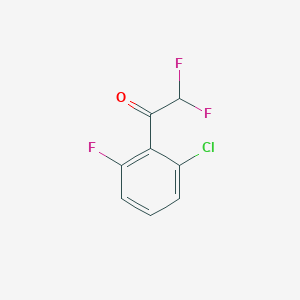
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a chloro and fluoro substituent on the phenyl ring and two difluoro groups on the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-chloro-6-fluorobenzene is reacted with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2,2-difluoroethanone: Similar structure but lacks the fluoro substituent on the phenyl ring.
1-(2-Fluorophenyl)-2,2-difluoroethanone: Similar structure but lacks the chloro substituent on the phenyl ring.
2,2-Difluoroacetophenone: Similar difluoro group but different phenyl substituents.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring gives this compound unique chemical and physical properties compared to its analogs. These properties can influence its reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and industrial applications. Further research and development of this compound could lead to new discoveries and advancements in multiple disciplines.
Propriétés
Formule moléculaire |
C8H4ClF3O |
|---|---|
Poids moléculaire |
208.56 g/mol |
Nom IUPAC |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Clé InChI |
VTJQPZPCLVZZNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
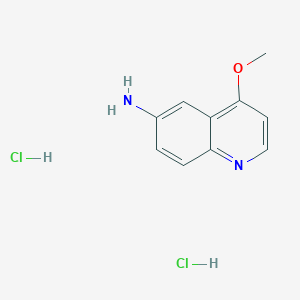
![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)
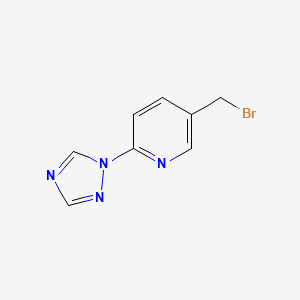
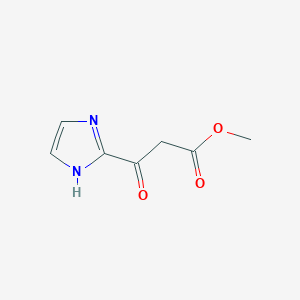
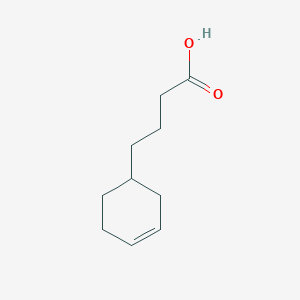
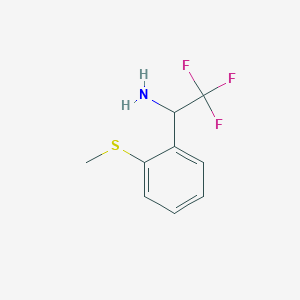
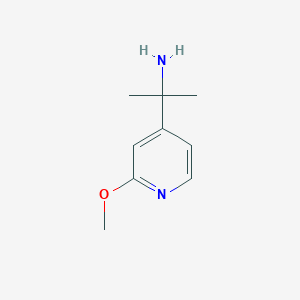

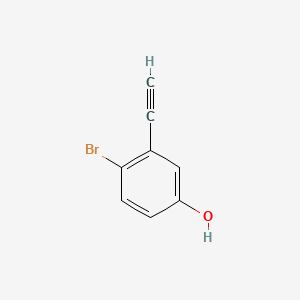
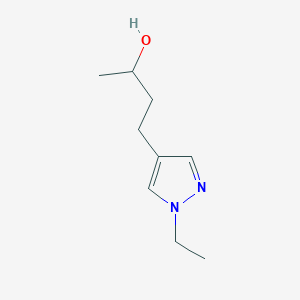
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
